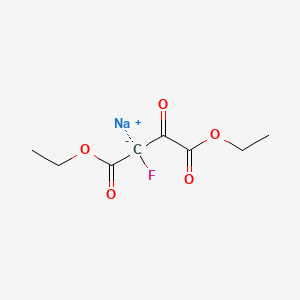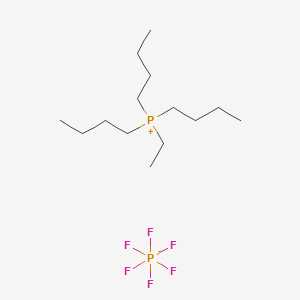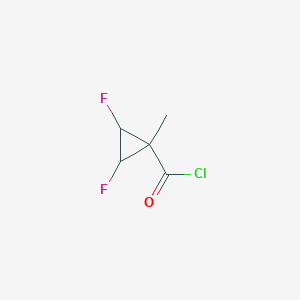
2,3-Difluoro-1-methylcyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride is a fluorinated organic compound with the molecular formula C5H5ClF2O This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a methyl group, along with a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride typically involves the cyclopropanation of suitable precursors followed by fluorination and chlorination steps. One common method involves the reaction of 2,3-difluoropropene with a suitable chlorinating agent under controlled conditions to introduce the carbonyl chloride group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced fluorination techniques and chlorination methods allows for the efficient production of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride on a large scale. Safety measures are crucial due to the reactive nature of the intermediates and the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 2,3-difluoro-1-methylcyclopropanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride involves its interaction with specific molecular targets, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The carbonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to covalent modifications and potential inhibition of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluorobenzoyl Chloride: Another fluorinated compound with similar reactivity but different structural properties.
1,1-Difluorocyclopropane Derivatives: Compounds with similar cyclopropane rings but different substituents, leading to varied chemical and biological activities.
Uniqueness
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride is unique due to its specific combination of a cyclopropane ring, fluorine atoms, and a carbonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
315690-85-8 |
|---|---|
Fórmula molecular |
C5H5ClF2O |
Peso molecular |
154.54 g/mol |
Nombre IUPAC |
2,3-difluoro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5ClF2O/c1-5(4(6)9)2(7)3(5)8/h2-3H,1H3 |
Clave InChI |
UPTCFUSYKRHPFO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1F)F)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





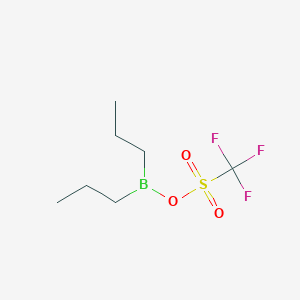
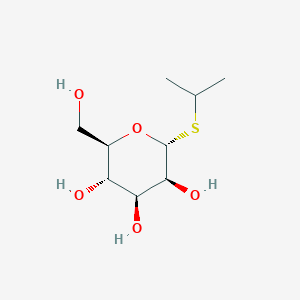


![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
